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molecular formula C10H12ClNO B086731 2-Chloro-N-phenethylacetamide CAS No. 13156-95-1

2-Chloro-N-phenethylacetamide

Cat. No. B086731
M. Wt: 197.66 g/mol
InChI Key: LNWWGHNQLOXRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754215B2

Procedure details

β-phenylethylamine (0.68 kg) was taken in dry toluene (4.42 L) and sodium bicarbonate (0.612 kg) was added at 30° C. and cooled to 0-5° C. Chloroacetyl chloride was slowly added under nitrogen blanket at 0-10° C., stirred and maintained for 2 hr. After completion of the reaction, water was added slowly and reaction mass was allowed to attain 33±2° C. and the layers were separated. To the aqueous layer toluene was added, stirred and two layers were separated. To the organic layer dil HCl solution (0.653 L DM water+0.272 L con HCl) was added, stirred and two layers were separated. To the organic layer again sodium bicarbonate solution (0.653 L DM water+0.068 kg sodium bicarbonate) was added, stirred and two layers were separated. Water was added to the organic layer, stirred and two layers were separated. From the organic layer toluene was distilled out, methanol was added, heated to 58° C., stirred. To the reaction mass water was added, temperature was maintained at 58° C., stirred for 1-1.5 hr, cool to 30±2° C. for 3 hrs under stirring. Stirring was continued for 3 hrs at 0-5° C. The reaction mass was filtered, washed with water and dried.
Quantity
0.68 kg
Type
reactant
Reaction Step One
Quantity
0.612 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.42 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)(O)[O-].[Na+].[Cl:15][CH2:16][C:17](Cl)=[O:18].O>C1(C)C=CC=CC=1>[Cl:15][CH2:16][C:17]([NH:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
0.68 kg
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Step Two
Name
Quantity
0.612 kg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
4.42 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
reaction mass
CUSTOM
Type
CUSTOM
Details
to attain 33±2° C.
CUSTOM
Type
CUSTOM
Details
the layers were separated
ADDITION
Type
ADDITION
Details
To the aqueous layer toluene was added
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
two layers were separated
ADDITION
Type
ADDITION
Details
To the organic layer dil HCl solution (0.653 L DM water+0.272 L con HCl) was added
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
two layers were separated
ADDITION
Type
ADDITION
Details
To the organic layer again sodium bicarbonate solution (0.653 L DM water+0.068 kg sodium bicarbonate) was added
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
two layers were separated
ADDITION
Type
ADDITION
Details
Water was added to the organic layer
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
two layers were separated
DISTILLATION
Type
DISTILLATION
Details
From the organic layer toluene was distilled out
ADDITION
Type
ADDITION
Details
methanol was added
TEMPERATURE
Type
TEMPERATURE
Details
heated to 58° C.
STIRRING
Type
STIRRING
Details
stirred
ADDITION
Type
ADDITION
Details
To the reaction mass water was added
TEMPERATURE
Type
TEMPERATURE
Details
temperature was maintained at 58° C.
STIRRING
Type
STIRRING
Details
stirred for 1-1.5 hr
Duration
1.25 (± 0.25) h
TEMPERATURE
Type
TEMPERATURE
Details
cool to 30±2° C. for 3 hrs
Duration
3 h
STIRRING
Type
STIRRING
Details
under stirring
STIRRING
Type
STIRRING
Details
Stirring
FILTRATION
Type
FILTRATION
Details
The reaction mass was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClCC(=O)NCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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